molecular formula C14H14I2N4S B2813658 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide CAS No. 23622-28-8

1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide

Cat. No.: B2813658
CAS No.: 23622-28-8
M. Wt: 524.16
InChI Key: BEIBQUOMLNFMJH-UHFFFAOYSA-L
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Description

1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide is a complex organic compound featuring a unique structure that includes two pyridinium rings and a thiadiazole moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Quaternization of Pyridine Rings: The pyridine rings are quaternized using methyl iodide, which introduces the methyl groups and converts the nitrogen atoms into pyridinium ions.

    Coupling Reaction: The thiadiazole intermediate is then coupled with the quaternized pyridine rings under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.

    Substitution: The iodide ions can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium chloride, sodium bromide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions would produce the corresponding halide derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride ions instead of iodide.

    4,4’-Bipyridine: Lacks the methyl groups and thiadiazole ring, making it less complex.

    1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium: Similar but with an ethenyl linkage instead of the thiadiazole ring.

Uniqueness

The uniqueness of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide lies in its combination of two pyridinium rings and a thiadiazole moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2,5-bis(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazole;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S.2HI/c1-17-7-3-11(4-8-17)13-15-16-14(19-13)12-5-9-18(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBQUOMLNFMJH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=NN=C(S2)C3=CC=[N+](C=C3)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14I2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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